molecular formula C25H20BrNO5 B11278105 2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11278105
M. Wt: 494.3 g/mol
InChI Key: KRFUJFNKHQLGFE-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound with the molecular formula C23H20BrNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by coupling reactions to introduce the benzamide and benzofuran groups. The reaction conditions often require the use of specific reagents such as bromine, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide and benzofuran groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2,5-dimethoxyphenyl)benzamide: Shares the bromine and benzamide groups but lacks the benzofuran moiety.

    2-bromo-N-methylbenzamide: Contains the bromine and benzamide groups but differs in the substitution pattern and lacks the benzofuran moiety.

Uniqueness

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20BrNO5

Molecular Weight

494.3 g/mol

IUPAC Name

2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C25H20BrNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)

InChI Key

KRFUJFNKHQLGFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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